molecular formula C18H22N4O B2527932 (4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2310158-10-0

(4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2527932
CAS No.: 2310158-10-0
M. Wt: 310.401
InChI Key: FYMNYHUOSGAHDC-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a tert-butyl group attached to a phenyl ring, which is further connected to an azetidine ring substituted with a pyrazin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Substitution with Pyrazin-2-ylamino Group: The azetidine ring is then reacted with pyrazin-2-ylamine under appropriate conditions to introduce the pyrazin-2-ylamino group.

    Attachment of the Phenyl Ring: The phenyl ring with a tert-butyl substituent is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound is used in biological assays to study its effects on various biological pathways.

    Industry: It is explored for its potential use in industrial processes, such as catalysis or material science.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone
  • (4-(Tert-butyl)phenyl)(3-(quinolin-2-ylamino)azetidin-1-yl)methanone

Uniqueness

(4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is unique due to the presence of the pyrazin-2-ylamino group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific research applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2,3)14-6-4-13(5-7-14)17(23)22-11-15(12-22)21-16-10-19-8-9-20-16/h4-10,15H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNYHUOSGAHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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